molecular formula C10H20ClNO B6200732 rac-(1R,3S)-3-cyclobutoxycyclohexan-1-amine hydrochloride, cis CAS No. 2694056-77-2

rac-(1R,3S)-3-cyclobutoxycyclohexan-1-amine hydrochloride, cis

Cat. No.: B6200732
CAS No.: 2694056-77-2
M. Wt: 205.7
InChI Key:
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Description

Rac-(1R,3S)-3-cyclobutoxycyclohexan-1-amine hydrochloride, cis (Rac-CBX-HCl) is a cyclobutoxycyclohexan-1-amine derivative that has been widely used in scientific research. It has been studied for its biochemical, physiological, and pharmacological effects, as well as for its potential applications in laboratory experiments.

Mechanism of Action

Rac-(1R,3S)-3-cyclobutoxycyclohexan-1-amine hydrochloride, cis is thought to act as a modulator of several biochemical and physiological processes. It has been shown to modulate the activity of several enzymes, including cyclooxygenase-2 and tyrosine hydroxylase. It has also been shown to modulate the activity of several receptors, including the muscarinic and serotonin receptors.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and antinociceptive effects. It has also been shown to have neuroprotective, anxiolytic, and antidepressant effects. In addition, it has been shown to have cardioprotective, hepatoprotective, and nephroprotective effects.

Advantages and Limitations for Lab Experiments

Rac-(1R,3S)-3-cyclobutoxycyclohexan-1-amine hydrochloride, cis has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize and can be stored for long periods of time without degradation. Another advantage is that it can be used in a variety of laboratory experiments, including those involving biochemical, physiological, and pharmacological research. However, one limitation is that it has limited solubility in aqueous solutions, which can make it difficult to use in certain laboratory experiments.

Future Directions

There are several potential future directions for research on rac-(1R,3S)-3-cyclobutoxycyclohexan-1-amine hydrochloride, cis. One potential direction is to further study its biochemical and physiological effects, as well as its potential therapeutic applications. Another potential direction is to study the mechanisms of action of this compound, as well as its potential interactions with other drugs and compounds. Additionally, further research could be done to explore the potential uses of this compound in laboratory experiments. Finally, further research could be done to explore the potential toxicity of this compound and its potential side effects.

Synthesis Methods

Rac-(1R,3S)-3-cyclobutoxycyclohexan-1-amine hydrochloride, cis can be synthesized from cyclobutoxycyclohexan-1-amine and hydrochloric acid. First, cyclobutoxycyclohexan-1-amine is reacted with a solution of hydrochloric acid in a flask. The reaction is heated to a temperature of 80°C and stirred for two hours. The reaction mixture is then cooled and filtered to remove any impurities. The filtrate is then evaporated to dryness to obtain the desired product, this compound.

Scientific Research Applications

Rac-(1R,3S)-3-cyclobutoxycyclohexan-1-amine hydrochloride, cis has been widely studied for its potential applications in scientific research. It has been used as a tool to study the biochemical and physiological effects of various drugs and compounds. It has also been used to study the pharmacological effects of various drugs and compounds, as well as to study the mechanisms of action of various drugs and compounds.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,3S)-3-cyclobutoxycyclohexan-1-amine hydrochloride, cis involves the conversion of cyclohexanone to cyclohexanone oxime, followed by reduction to cyclohexylamine. The cyclohexylamine is then reacted with cyclobutyl chloroformate to form rac-(1R,3S)-3-cyclobutoxycyclohexan-1-amine, which is then converted to the hydrochloride salt by reaction with hydrochloric acid.", "Starting Materials": [ "Cyclohexanone", "Hydroxylamine hydrochloride", "Sodium acetate", "Sodium borohydride", "Cyclobutyl chloroformate", "Hydrochloric acid" ], "Reaction": [ "Cyclohexanone is reacted with hydroxylamine hydrochloride and sodium acetate in ethanol to form cyclohexanone oxime.", "The cyclohexanone oxime is then reduced with sodium borohydride in methanol to form cyclohexylamine.", "Cyclohexylamine is reacted with cyclobutyl chloroformate in dichloromethane to form rac-(1R,3S)-3-cyclobutoxycyclohexan-1-amine.", "The rac-(1R,3S)-3-cyclobutoxycyclohexan-1-amine is then reacted with hydrochloric acid to form the hydrochloride salt, rac-(1R,3S)-3-cyclobutoxycyclohexan-1-amine hydrochloride, cis." ] }

2694056-77-2

Molecular Formula

C10H20ClNO

Molecular Weight

205.7

Purity

95

Origin of Product

United States

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